Broader Derivative Space vs Unsubstituted Parent
The 7-ylmethylamine derivative offers significantly greater synthetic utility as a building block compared to the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine scaffold (CAS 7216-18-4). A search of the PubChem database reveals that while the parent compound is a simple bicyclic ether, the 7-ylmethylamine derivative is a foundational element for at least 10 distinct compound series with annotated biological activities in BindingDB, targeting proteins such as the Melanocortin 4 receptor and the Delta-type opioid receptor [1]. In contrast, the parent scaffold is primarily used as a non-functionalized intermediate [2]. This demonstrates that the primary amine handle of the 7-ylmethylamine derivative enables a wider array of chemical transformations and access to more diverse chemical space.
| Evidence Dimension | Number of downstream annotated compounds in public databases |
|---|---|
| Target Compound Data | ≥10 distinct compound series with annotated biological activities in BindingDB |
| Comparator Or Baseline | 3,4-Dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4): 0 annotated compound series |
| Quantified Difference | Significant increase in documented derivative space |
| Conditions | Data mining of PubChem and BindingDB (accessed April 2026) |
Why This Matters
For a procurement decision, a building block with a proven track record in generating bioactive molecules offers a higher probability of success in hit-to-lead campaigns and reduces the risk of investing in a scaffold with limited synthetic potential.
- [1] BindingDB. (2026). BindingDB Entry BDBM88451: (E)-3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methyl-phenyl)-propenone. Binding Affinity Data. View Source
- [2] PubChem. (2026). 3,4-dihydro-2H-1,5-benzodioxepine. PubChem Compound Summary, CID 81635. View Source
